Ethyl 3,5-bis(acetyloxy)benzoate
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Description
Ethyl 3,5-bis(acetyloxy)benzoate is a useful research compound. Its molecular formula is C13H14O6 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3,5-bis(acetyloxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound is an ester derivative of benzoic acid with acetoxy substituents at the 3 and 5 positions. The synthesis typically involves the acetylation of 3,5-dihydroxybenzoic acid followed by esterification with ethanol. The resulting compound exhibits unique properties due to the presence of multiple functional groups that can interact with biological targets.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS radical cation decolorization.
Compound | IC50 (µM) | Assay Type |
---|---|---|
This compound | TBD | DPPH Scavenging |
Similar Benzoate Derivative | 25.4 | ABTS Scavenging |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly cholinesterases. Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Neopentyl-4-hydroxy-3,5-bis(3-methyl-2-butenyl benzoate) | 1.65 | 5.98 |
3. Anticancer Activity
This compound has also been studied for its anticancer properties. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study involving MCF-7 breast cancer cells, derivatives of this compound showed a dose-dependent reduction in viability with an IC50 value of approximately 18 µM. This suggests significant potential for development as an anticancer agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Acetoxy Groups: These groups enhance solubility and may facilitate interactions with biological targets.
- Benzoate Framework: The aromatic system provides a platform for π-π interactions with enzymes and receptors.
Research indicates that modifications to the aromatic ring or substituents can significantly alter potency and selectivity for specific biological targets.
Properties
CAS No. |
52997-78-1 |
---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
ethyl 3,5-diacetyloxybenzoate |
InChI |
InChI=1S/C13H14O6/c1-4-17-13(16)10-5-11(18-8(2)14)7-12(6-10)19-9(3)15/h5-7H,4H2,1-3H3 |
InChI Key |
WMBNMBJAZWDCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.